molecular formula C13H11F3N2O2S B2581708 Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate CAS No. 1956365-81-3

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate

Cat. No.: B2581708
CAS No.: 1956365-81-3
M. Wt: 316.3
InChI Key: RWFLNQYNJZCODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate suggests that it should be handled with care . In case of inhalation, it is advised to move out of the dangerous area and consult a physician . The safety data sheet should be shown to the doctor in attendance .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding hydrazine derivatives .

Mechanism of Action

The mechanism of action of Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-carboxylic acid
  • Naphthalene-2-sulfonic acid
  • Naphthalene-2-thiol

Uniqueness

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate is unique due to the presence of both the carbothiohydrazide and trifluoroacetate functional groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

naphthalene-2-carbothiohydrazide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.C2HF3O2/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10;3-2(4,5)1(6)7/h1-7H,12H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFLNQYNJZCODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=S)NN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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